Indigoidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Indigoidine is a natural blue pigment classified as a non-ribosomal peptide, primarily produced by various bacterial species, including Streptomyces lavendulae and Phaeobacter sp.. This compound is notable for its vibrant blue color and potential applications in diverse fields, such as dye production, pharmaceuticals, and organic electronics due to its semiconductor properties. Indigoidine's biosynthetic pathway involves the enzyme blue pigment synthetase A, which catalyzes the conversion of glutamine into indigoidine through a series of enzymatic reactions .

- Adenylation: The enzyme blue pigment synthetase A activates glutamine through adenylation.

- Thioesterification: A phosphopantetheinyl transferase facilitates the transfer of a coenzyme A-derived moiety to form a thioester intermediate.

- Cyclization and Oxidation: The thioester undergoes cyclization and oxidation processes to yield indigoidine.

These reactions are highly dependent on the metabolic state of the producing organism, with efficient production occurring primarily during respiratory growth conditions .

Indigoidine exhibits several biological activities:

- Antimicrobial Properties: It has been shown to inhibit the growth of various microbial pathogens, contributing to competitive surface colonization in marine environments .

- Antioxidant Activity: Indigoidine demonstrates antioxidant properties, making it a candidate for applications in health and wellness products .

- Semiconductor Properties: Its unique structural features allow it to function as an organic semiconductor, which is valuable in electronic applications .

Indigoidine can be synthesized through various methods:

- Microbial Fermentation: This method utilizes genetically engineered microorganisms such as Escherichia coli, Saccharomyces cerevisiae, and Rhodosporidium toruloides to produce indigoidine from low-cost carbon sources like glucose or lignocellulosic hydrolysates. The highest reported titer achieved through fermentation is approximately 86.3 grams per liter .

- Chemical Synthesis: Although less common due to environmental concerns, chemical synthesis routes can also produce indigoidine but often involve toxic precursors and hazardous byproducts .

- Biochemical Pathway Engineering: Recent advancements involve engineering the biosynthetic pathways in microbial hosts to enhance production efficiency and scalability .

Indigoidine has a wide range of applications:

- Dye Production: Its vibrant blue color makes it suitable for use as a dye in textiles and food products.

- Pharmaceuticals: Due to its antimicrobial and antioxidant properties, indigoidine may be explored for therapeutic applications.

- Organic Electronics: Its semiconductor properties enable its use in organic solar cells and other electronic devices .

Research on indigoidine's interactions focuses on its biosynthetic pathways and regulatory mechanisms. Studies indicate that the metabolic state of the producing organism significantly affects indigoidine synthesis. For instance, promoting respiratory conditions enhances production efficiency in engineered strains of Saccharomyces cerevisiae and Escherichia coli. Additionally, understanding the interactions between indigoidine and other cellular metabolites can provide insights into optimizing production processes.

Indigoidine shares structural similarities with several other compounds, particularly within the class of non-ribosomal peptides. Here are some notable comparisons:

| Compound Name | Source Organism | Unique Features |

|---|---|---|

| Indigo | Various plants | Traditional dye with historical significance; not produced by bacteria. |

| Diketopyrrolopyrrole | Synthetic | Known for its stability and use in organic electronics; lacks natural biosynthesis pathway. |

| Lanthipeptides | Various bacteria | Known for their antimicrobial properties; different biosynthetic mechanisms compared to indigoidine. |

| Prodigiosin | Serratia marcescens | Exhibits red pigmentation; possesses anticancer properties but different structural characteristics. |

Indigoidine's uniqueness lies in its dual role as both a pigment and an organic semiconductor, along with its efficient biosynthetic pathways that allow for sustainable production methods compared to traditional synthetic dyes .

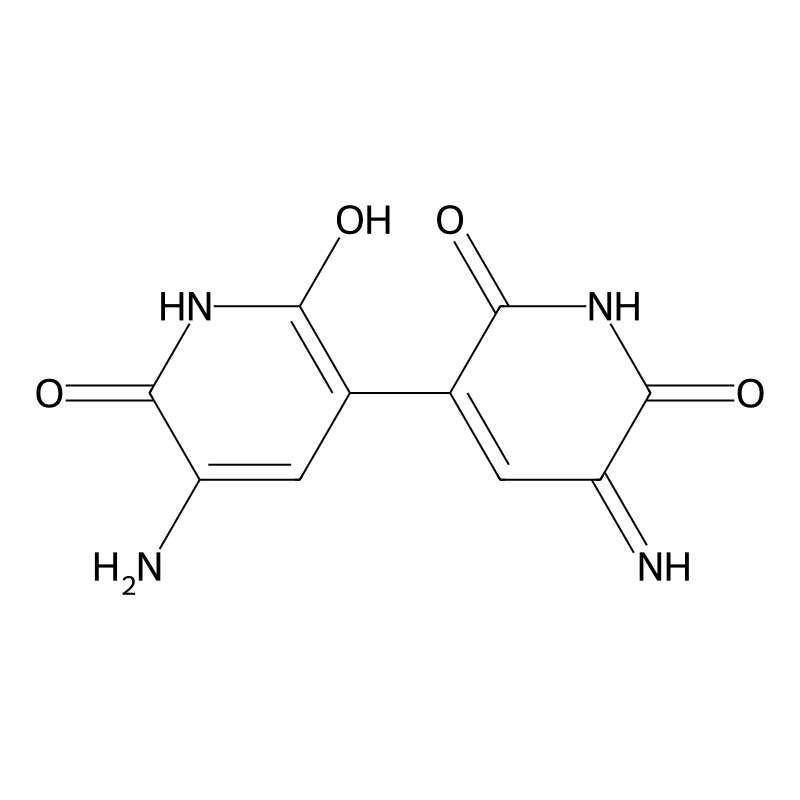

Indigoidine, a blue bis-indole pigment, was first documented in 1893 by Otto Voges during his investigation of Bacillus indigoferus (later reclassified as Vogesella indigofera) . The bacterium’s ability to secrete a persistent blue pigment into aqueous environments sparked early interest, though its chemical structure remained elusive for decades. In the 1960s, Nobel laureate Richard Kuhn and colleagues resolved indigoidine’s molecular architecture as 5,5'-diamino-4,4'-dihydroxy-3,3'-diazadiphenoquinone-(2,2'), confirming its dimeric nature derived from two cyclized L-glutamine molecules . This discovery aligned with biochemical studies showing that indigoidine synthetases, such as BpsA and IndC, catalyze the condensation of glutamine precursors into the pigmented product .

The pigment’s biosynthetic pathway remained obscure until genetic analyses in the 2000s identified non-ribosomal peptide synthetase (NRPS) clusters (bpsA, indC) in Streptomyces lavendulae, Erwinia chrysanthemi, and Phaeobacter spp. . These findings enabled heterologous production in engineered Escherichia coli and Corynebacterium glutamicum, achieving titers exceeding 80 g/L in bioreactors . Industrial applications emerged by 2025, with companies like Shreenika scaling fermentation processes for textile dye alternatives .

Significance in Bacterial Metabolism

Indigoidine serves multifaceted roles in bacterial physiology:

- Antimicrobial Defense: In Phaeobacter sp. Y4I, indigoidine inhibits competitors like Vibrio fischeri during surface colonization, likely through redox-active properties that disrupt microbial membranes . Marine roseobacters leverage this trait to dominate biofilm niches, suppressing pathogens via indigoidine’s extracellular release .

- Oxidative Stress Mitigation: Vogesella sp. EB produces indigoidine as a cryoprotectant in iron-rich Patagonian aquifers, where it scavenges reactive oxygen species (ROS) generated by Fe(II) oxidation . The pigment’s reduced leuco form (colorless) regenerates upon ROS exposure, enabling cyclic antioxidant activity .

- Metabolic Byproduct Utilization: Indigoidine biosynthesis channels excess glutamine in Corynebacterium glutamicum, diverting nitrogen from central metabolism under high-glucose conditions . This aligns with flux analyses showing upregulated TCA cycle activity during pigment production .

Taxonomic Distribution Among Bacterial Species

Indigoidine production spans phylogenetically diverse taxa, primarily within the Proteobacteria and Actinobacteria (Table 1).

Table 1: Bacterial Genera Producing Indigoidine and Associated Habitats

| Genus | Species Example | Habitat | Biosynthetic Cluster |

|---|---|---|---|

| Vogesella | V. indigofera | Freshwater sediments | igiABCDE |

| Streptomyces | S. lavendulae | Soil | bpsA-indAB |

| Dickeya | D. dadantii | Plant rhizosphere | indABC |

| Phaeobacter | P. inhibens | Marine biofilms | igiBCDFE |

| Arthrobacter | A. atrocyaneus | Antarctic ice cores | Uncharacterized |

Genomic surveys reveal conserved NRPS domains (Adenylation, Peptidyl Carrier Protein) across clusters, though regulatory elements vary. For instance, Erwinia chrysanthemi employs the PecS transcriptional repressor to suppress ind genes until environmental triggers (e.g., oxidative stress) induce expression . In contrast, Phaeobacter sp. Y4I uses quorum-sensing systems (PgaRI, PhaRI) to coordinate indigoidine production with biofilm maturation .

Structural and Biosynthetic Features of Indigoidine

Molecular Architecture and Physicochemical Properties

Indigoidine ($$C{10}H8N4O4$$; MW 248.19 g/mol) comprises two 5-amino-3H-pyridine-2,6-dione monomers linked via a quinoid bond . Its planar structure enables π-π stacking, yielding insoluble crystalline aggregates in aqueous media . The pigment exhibits pH-dependent solubility:

- Acidic Conditions: Solubilizes in HCl (1M), forming a royal blue solution ($$\lambda_{\text{max}}$$ = 610 nm) .

- Alkaline Conditions: Precipitates as a colloid, requiring surfactants for stabilization .

Spectroscopic analyses (NMR, FT-IR) confirm tautomerization between keto-enol forms, which influences redox activity .

Biosynthetic Pathways and Genetic Regulation

Indigoidine biosynthesis proceeds via two enzymatic steps:

- Glutamine Cyclization: NRPS adenylation domains (e.g., BpsA, IndC) activate L-glutamine, forming aminoacyl-AMP intermediates. Thioesterification to carrier proteins precedes cyclization into 3H-pyridine-2,6-dione .

- Dimerization and Oxidation: Oxidase domains (e.g., IndB) catalyze C–N coupling of two monomers, followed by FMN-dependent oxidation to the blue quinoid state .

In Streptomyces chromofuscus, the Sc-indABC cluster achieves titers of 2.78 g/L in E. coli via glutamine feeding . Metabolic engineering in Rhodosporidium toruloides further enhanced yields to 86.3 g/L using lignocellulosic feedstocks, underscoring industrial potential .

Ecological and Industrial Implications

Roles in Microbial Competition

Indigoidine’s antimicrobial properties are concentration-dependent:

- Low Concentrations (≤1 mM): Disrupts Candida albicans hyphal growth by chelating intracellular iron .

- High Concentrations (≥5 mM): Generates ROS via redox cycling, damaging DNA and lipids in Staphylococcus aureus .

Marine Phaeobacter strains deploy indigoidine to exclude Vibrio spp. from algal surfaces, illustrating its ecological role in niche protection .

Sustainable Dye Production

Textile trials confirm indigoidine’s viability as a denim dye, with colorfastness comparable to synthetic indigo . Engineered Pseudomonas putida systems achieve 25 g/L titers in minimal media, reducing production costs by 60% versus plant-derived indigo .

Indigoidine is a naturally occurring blue pigment with the molecular formula C₁₀H₈N₄O₄ [1] [2]. This compound has a molecular weight of 248.19 g/mol and is classified as a bipyridyl secondary metabolite [3]. The exact mass of indigoidine has been determined to be 248.055 Da through high-resolution mass spectrometry analysis [4]. Indigoidine is biosynthesized from L-glutamine in various microorganisms and serves as a bacterial metabolite and biological pigment [1].

The elemental composition of indigoidine consists of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that gives rise to its characteristic blue color [5]. The compound contains 10 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms, which are organized into a dimeric structure [6]. This specific molecular composition contributes to the compound's physical, chemical, and spectroscopic properties that distinguish it from other natural pigments [7].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₄O₄ |

| Molecular Weight | 248.19 g/mol |

| Exact Mass | 248.055 Da |

| Appearance | Blue powder |

| Density | 1.637 g/cm³ (Predicted) |

| Boiling Point | 285.6 ± 40.0 °C (Predicted) |

| Flash Point | 126.6 °C |

Structural Characteristics and Conformational Analysis

Indigoidine possesses a unique structural arrangement characterized by two pyridine rings connected by a carbon-carbon double bond at the 3,3' positions [8]. The chemical name of indigoidine is 5,5'-diamino-4,4'-dihydroxy-3,3'-diazadiphenoquinone-(2,2'), which reflects its complex molecular architecture [9]. The compound features amino groups at the 5,5' positions, carbonyl groups at the 2,2' and 6,6' positions, and hydroxyl groups at the 4,4' positions [1] [2].

The stereochemistry of indigoidine is defined by an E-configuration (trans) at the central carbon-carbon double bond that connects the two pyridine rings [10]. This specific stereochemical arrangement contributes to the planarity of the molecule, which is further stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups [11]. The extended conjugated π-system across both pyridine rings is responsible for the compound's characteristic blue color and its spectroscopic properties [6].

| Characteristic | Description |

|---|---|

| Chemical Name | 5,5'-diamino-4,4'-dihydroxy-3,3'-diazadiphenoquinone-(2,2') |

| Core Structure | Two pyridine rings connected by a C=C double bond at the 3,3' positions |

| Functional Groups | Amino groups (5,5'), Carbonyl groups (2,2', 6,6'), Hydroxyl groups (4,4') |

| Stereochemistry | E-configuration (trans) at the central C=C double bond |

| Conformational Features | Planar structure due to conjugation and hydrogen bonding |

Spectroscopic Properties

UV-Visible Spectroscopy

Indigoidine exhibits distinctive ultraviolet-visible spectroscopic properties that are directly related to its extended conjugated system [6]. The absorption spectrum of indigoidine in dimethyl sulfoxide shows a characteristic maximum at 612 nm, which corresponds to its intense blue color [7] [15]. This absorption maximum is attributed to π → π* electronic transitions within the conjugated system of the molecule [6].

The ultraviolet-visible spectroscopic profile of indigoidine varies significantly under different conditions, particularly with changes in pH and redox state [16]. In neutral to alkaline conditions (pH 6-9), indigoidine maintains its blue color with an absorption maximum around 612 nm [17]. However, under acidic conditions (pH 1-4), the compound undergoes a structural transformation to hydroxyindigoidine, resulting in a red shift of the absorption maximum to approximately 500-550 nm and a corresponding change in color from blue to red [17].

Oxidation of indigoidine leads to the formation of [3,3'-bipyridine]-2,2',5,5',6,6'(1H,1'H)-hexaone, which displays an orange color with an absorption maximum in the range of 450-500 nm [17]. Conversely, reduction of indigoidine results in a decrease in absorption intensity, corresponding to a colorless to pale blue appearance [17]. These spectroscopic changes provide valuable insights into the electronic structure and chemical behavior of indigoidine under various conditions [18].

| Measurement Condition | Absorption Maximum (nm) | Color |

|---|---|---|

| In Dimethyl Sulfoxide | 612 | Blue |

| pH 7 (Neutral) | ~612 | Blue |

| pH 2 (Acidic) | ~500-550 (red shift) | Red |

| pH 9 (Alkaline) | ~612 | Blue |

| After Oxidation | ~450-500 (orange shift) | Orange |

| After Reduction | Decreased intensity | Colorless to pale blue |

NMR and Mass Spectrometry Profiles

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure of indigoidine [19]. The proton nuclear magnetic resonance spectrum of indigoidine in deuterated dimethyl sulfoxide exhibits three characteristic singlet signals [8]. The signal at 11.29 parts per million is assigned to the nitrogen-hydrogen proton, the signal at 8.18 parts per million corresponds to the carbon-hydrogen proton, and the signal at 6.47 parts per million is attributed to the amino group protons [8]. These chemical shifts, splitting patterns, and integrations are consistent with the proposed structure of indigoidine and confirm the presence of specific functional groups within the molecule [8] [19].

Mass spectrometry analysis of indigoidine yields a protonated molecular ion peak [M+H]⁺ at 249.06110 mass-to-charge ratio, which is consistent with the chemical formula C₁₀H₉N₄O₄⁺ (indigoidine with an ionizing proton) [8]. This mass spectrometric data provides further confirmation of the molecular composition of indigoidine and serves as a valuable tool for its identification and characterization [20]. The high-resolution mass spectrometry results align perfectly with the calculated exact mass of indigoidine, supporting the proposed molecular structure [4] [8].

| Spectroscopic Method | Signal/Peak | Assignment |

|---|---|---|

| ¹H-NMR (in DMSO-d6) | 11.29 ppm (singlet) | NH proton |

| ¹H-NMR (in DMSO-d6) | 8.18 ppm (singlet) | CH proton |

| ¹H-NMR (in DMSO-d6) | 6.47 ppm (singlet) | NH₂ protons |

| Mass Spectrometry | 249.06110 m/z | [M+H]⁺ (protonated molecular ion) |

| Mass Spectrometry | 248.055 Da | Molecular mass |

pH-Dependent Chromatic Variations

Indigoidine exhibits remarkable pH-dependent chromatic variations that are directly related to structural changes in the molecule [17]. Under neutral to alkaline conditions (pH 6-11), indigoidine maintains its characteristic blue color. However, as the pH decreases to acidic levels (pH 1-4), the compound undergoes hydrolysis to form hydroxyindigoidine, which displays a distinct red color [17]. This pH-dependent color change is reversible, as the addition of ammonium hydroxide to the red hydroxyindigoidine solution can restore the blue color of indigoidine [17].

The structural basis for these pH-dependent chromatic variations lies in the protonation and deprotonation of specific functional groups within the indigoidine molecule. At low pH, protonation disrupts the extended conjugation system, leading to the formation of hydroxyindigoidine with the chemical structure (E)-5,5'-dihydroxy-2H,2'H-[3,3'-bipyridinylidene]-2,2',6,6'(1H,1'H)-tetraone [17]. In alkaline conditions, deprotonation can lead to the formation of a blue alkali metal adduct [17].

These pH-dependent chromatic properties of indigoidine have potential applications in pH-sensitive colorimetric sensors and indicators. The distinct color changes observed across different pH ranges provide a visual means of monitoring pH changes in various systems [21]. Furthermore, understanding these pH-dependent structural transformations is essential for optimizing the extraction, purification, and application of indigoidine in different environments [22].

| pH Range | Color | Structural Form |

|---|---|---|

| Acidic (pH 1-4) | Red | Hydroxyindigoidine ((E)-5,5'-dihydroxy-2H,2'H-[3,3'-bipyridinylidene]-2,2',6,6'(1H,1'H)-tetraone) |

| Neutral (pH 6-8) | Blue | Indigoidine |

| Alkaline (pH 9-11) | Blue | Indigoidine or alkali metal adduct |

Redox Properties and Stability

Indigoidine possesses notable redox properties that influence its stability and color [23]. The compound can exist in three distinct redox states: the native blue form, the reduced colorless to pale blue form, and the oxidized orange form [17]. The native form of indigoidine is relatively stable under normal conditions and has been shown to act as a radical scavenger, capturing hydroxyl radicals generated in reaction media [10]. This radical scavenging ability suggests potential antioxidant properties of indigoidine [24].

The reduced form of indigoidine can be generated through treatment with reducing agents such as dithionite, resulting in a colorless to pale blue appearance [17]. Conversely, oxidation of indigoidine in the presence of air or oxidizing agents like hydrogen peroxide leads to the formation of [3,3'-bipyridine]-2,2',5,5',6,6'(1H,1'H)-hexaone, which displays an orange color [17]. These redox transformations are accompanied by changes in the ultraviolet-visible absorption spectrum, reflecting alterations in the electronic structure of the molecule [18].

The stability of indigoidine is influenced by various factors including temperature, light exposure, and storage conditions [25]. The compound exhibits thermal instability at temperatures above 30°C, with better stability observed at lower temperatures [25]. Indigoidine is also light-sensitive, necessitating protection from direct light during handling and storage. In dimethyl sulfoxide solution, the blue color of indigoidine gradually fades over months at room temperature, while in fermentation broth, the compound shows greater stability at 4°C compared to room temperature [25].

| Redox State | Color | Structural Form | Characteristics |

|---|---|---|---|

| Reduced Form | Colorless to pale blue | Reduced indigoidine | Can be formed by treatment with reducing agents like dithionite |

| Native Form | Blue | Indigoidine | Stable under normal conditions; acts as a radical scavenger |

| Oxidized Form | Orange | [3,3'-bipyridine]-2,2',5,5',6,6'(1H,1'H)-hexaone | Formed by oxidation in the presence of air or oxidizing agents like hydrogen peroxide |

Solubility Characteristics and Phase Behavior

Indigoidine exhibits complex solubility characteristics that are strongly influenced by the solvent type and pH conditions. The compound is generally insoluble in water, precipitating out of aqueous solutions under neutral to alkaline conditions [25]. However, the solubility of indigoidine in water is enhanced under acidic conditions (pH 2-4), where it forms a red solution due to the conversion to hydroxyindigoidine. This pH-dependent solubility behavior is valuable for extraction and purification processes [22].

Among organic solvents, dimethyl sulfoxide stands out as an effective solvent for indigoidine, providing good solubility and forming a blue solution [25]. Pyridine has also been identified as an effective solvent for indigoidine extraction. In contrast, indigoidine shows poor solubility in most other organic solvents [25]. Tetrahydrofuran can maintain the stability of indigoidine for extended periods, but the compound is poorly soluble in this solvent [25]. Methanol has been used for washing indigoidine during purification processes, indicating poor solubility but utility in removing impurities.

The phase behavior of indigoidine is characterized by its tendency to precipitate from solution under specific conditions. In aqueous environments, indigoidine forms a blue precipitate at neutral to alkaline pH, which can be advantageous for isolation purposes [25]. The compound's solubility and phase behavior are critical considerations for its extraction, purification, and application in various fields. Understanding these properties enables the development of optimized protocols for handling and utilizing indigoidine in research and industrial settings.

| Solvent | Solubility | Appearance in Solution |

|---|---|---|

| Water | Insoluble (generally) | Precipitates |

| Water (pH 2-4) | Enhanced solubility under acidic conditions | Red solution |

| Water (pH 7-9) | Precipitates at neutral to alkaline pH | Blue precipitate |

| Dimethyl Sulfoxide | Good solubility | Blue solution |

| Methanol | Poor solubility (used for washing) | Blue suspension |

| Tetrahydrofuran | Stable but poorly soluble | Blue suspension |

| Pyridine | Effective solvent | Blue solution |

| Most Organic Solvents | Poorly soluble | Poor dissolution |